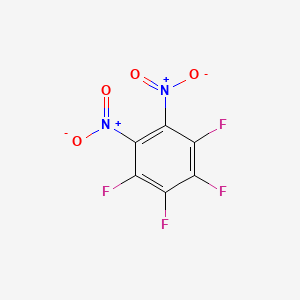

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene

説明

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a highly substituted aromatic compound characterized by four fluorine atoms and two nitro groups positioned at the 1,2,3,4- and 5,6-positions, respectively. Its synthesis was significantly improved by Heaton et al. (1997), who developed efficient methods for its preparation via selective halogenation and nitration of polyhalogenated benzene precursors . The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of fluorine and nitro groups, renders it highly reactive toward nucleophilic aromatic substitution (NAS) and cross-coupling reactions. This reactivity profile has enabled its use as a precursor for synthesizing tetrafluorobenzheterocycles (e.g., benzimidazoles and benzofuroxans) and as a ligand in non-metallic halogen-bonded catalysts for organic transformations .

特性

CAS番号 |

16582-87-9 |

|---|---|

分子式 |

C6F4N2O4 |

分子量 |

240.07 g/mol |

IUPAC名 |

1,2,3,4-tetrafluoro-5,6-dinitrobenzene |

InChI |

InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |

InChIキー |

UADCAFDKRQVDJM-UHFFFAOYSA-N |

正規SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1,2,3,4-テトラフルオロ-5,6-ジニトロベンゼンの合成は、通常、テトラフルオロベンゼン誘導体のニトロ化を伴います。 一般的な方法の1つは、ペルオキシトリフルオロ酢酸を用いてテトラフルオロベンゼン構造にニトロ基を導入する方法です 。 別の方法では、ペンタフルオロニトロベンゼンのアミノ化を行い、続いてニトロ化を行います .

工業生産方法: この化合物の工業生産には、ラボ規模の合成方法のスケールアップが含まれる場合があります。温度、圧力、触媒の使用などの反応条件を制御することで、収率と効率を高めることができます。 TLCモニタリングや「ドライカラム」クロマトグラフィーなどの技術は、最終生成物の純度を確保するために使用されます .

化学反応の分析

反応の種類: 1,2,3,4-テトラフルオロ-5,6-ジニトロベンゼンは、以下を含むさまざまな化学反応を起こします。

求核置換反応: この化合物は求核剤と反応して、フッ素原子の置換が起こります。

求電子置換反応: ニトロ基はベンゼン環を電気求核剤に対して反応性を低下させますが、特定の条件下では、さらなるニトロ化またはハロゲン化が起こる可能性があります.

一般的な試薬と条件:

求核試薬: メタノール、チオ尿素、その他の求核剤。

求電子試薬: 硝酸、硫酸、ハロゲン。

生成される主な生成物:

置換されたジアリールスルフィド: チオ尿素との反応から生成されます.

置換されたベンゼン誘導体: 求核置換反応から生成されます.

科学研究における用途

1,2,3,4-テトラフルオロ-5,6-ジニトロベンゼンは、科学研究においていくつかの用途があります。

化学: 他のフッ素化化合物や複素環の合成における中間体として使用されます.

生物学: その誘導体は、殺菌性を含む潜在的な生物活性について研究されています.

医学: 薬物中間体としての可能性を探る研究が進行中です。

産業: 先進材料や特殊化学品の製造に使用されます.

科学的研究の応用

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: Employed in the production of advanced materials and specialty chemicals.

作用機序

1,2,3,4-テトラフルオロ-5,6-ジニトロベンゼンの作用機序には、求核剤および電気求核剤に対する反応性が含まれます。電子求引性ニトロ基とフッ素原子の存在は、その化学的挙動に影響を与えます。

求核置換反応: この化合物は、求核攻撃中にマイゼンハイマー錯体を形成し、フッ素原子の置換につながります.

求電子置換反応: ニトロ基は中間体のベンゼノニウムイオンを安定化させ、置換反応を促進します.

類似の化合物との比較

1,2,3,4-テトラフルオロ-5,6-ジニトロベンゼンは、他の類似の化合物と比較することができます。

1,2,4,5-テトラフルオロ-3,6-ジニトロベンゼン: 構造は似ていますが、ニトロ基の位置が異なります.

2,3,4,5-テトラフルオロニトロベンゼン: ニトロ基が1つしかないため、反応性が異なります.

1,2,3,4-テトラフルオロ-5,6-ジアミノベンゼン: ニトロ基の代わりにアミノ基を含んでいるため、化学的性質が異なります.

類似化合物との比較

1,2-Diiodotetrafluorobenzene (C₆F₄I₂)

- Structure : Contains iodine at the 5,6-positions instead of nitro groups.

- Reactivity: Iodine acts as a superior leaving group in cross-coupling reactions. For example, it undergoes Sonogashira coupling with alkynes to form pyridylethynyl derivatives (e.g., L2 in ), which are pivotal in catalysis .

- Applications : Serves as a precursor for ligands in halogen-bonded catalysts and functional materials .

1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)

- Structure : Bromine replaces nitro groups at the 1,2-positions.

- Reactivity: Bromine’s moderate leaving-group ability facilitates substitutions under milder conditions compared to iodine.

Nitro-Substituted Analogues

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (C₆Cl₄N₂O₄)

- Structure : Chlorine atoms replace fluorine at the 1,2,3,4-positions.

- Reactivity : Chlorine’s electron-withdrawing effect enhances ring deactivation, similar to fluorine, but with reduced electronegativity. This compound is synthesized via superacid-mediated nitration and is analyzed via reverse-phase HPLC .

- Applications : Primarily used in research as a nitration product or intermediate .

Silyl-Functionalized Tetrafluorobenzenes

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene (C₁₂H₁₈F₄Si₂)

- Structure : Trimethylsilyl groups at the 1,4-positions introduce steric bulk.

- Reactivity: The silyl groups enhance solubility in nonpolar solvents and stabilize charge-separated intermediates. Synthesized via lithium-halogen exchange followed by silylation .

- Applications: Explored in organometallic chemistry and as a building block for silicon-based materials .

Heterocyclic Derivatives

5,6,7,8-Tetrafluorobenzo-1,4-dioxane (C₈H₄F₄O₂)

- Structure : A dioxane ring fused to the fluorinated benzene core.

- Reactivity: The bicyclic structure alters electronic properties, reducing NAS reactivity compared to monocyclic analogues.

- Applications: Limited data available, but fluorinated benzodioxanes are often explored in medicinal chemistry for their metabolic stability .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : Fluorine and nitro groups synergistically deactivate the aromatic ring, directing substitutions to meta/para positions in NAS reactions .

- Catalytic Applications: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene-derived ligands enable three-center halogen bonding, facilitating non-metallic catalysis in Mukaiyama–Mannich reactions .

- Comparative Reactivity : Iodine in 1,2-diiodotetrafluorobenzene enhances catalytic utility, while chlorine in tetrachloro-dinitrobenzene offers cost-effective alternatives for nitration studies .

生物活性

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene (TFDNB) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFDNB, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

TFDNB is characterized by the presence of four fluorine atoms and two nitro groups on a benzene ring. The electron-withdrawing nature of the fluorine and nitro groups enhances its reactivity towards nucleophiles, making it a candidate for various chemical and biological interactions.

The biological activity of TFDNB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : TFDNB has been shown to inhibit specific enzymes by modifying active sites through electrophilic attack.

- Protein Interactions : The compound's high reactivity allows it to interact with various proteins, potentially altering their functions.

Biological Effects

Studies have indicated that TFDNB exhibits several biological effects:

- Cytotoxicity : Research has demonstrated that TFDNB can induce cytotoxic effects in various cell lines. For instance, it has been shown to affect cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that TFDNB may possess antimicrobial properties. Its derivatives have been evaluated for their efficacy against different bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have investigated the biological implications of TFDNB:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of TFDNB on human liver cancer cells (HepG2). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 25 µM after 24 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

- Antimicrobial Evaluation : Another study explored the antimicrobial activity of TFDNB derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating significant antibacterial potential.

Data Summary

| Study Focus | Cell Line/Organism | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Cytotoxicity | HepG2 (human liver cancer) | Decreased viability | 25 µM |

| Antimicrobial Activity | S. aureus, E. coli | Inhibition of bacterial growth | 12.5 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。